molecular formula C8H18N2O B13217625 (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B13217625
M. Wt: 158.24 g/mol
InChI Key: VOQTZJYNVJFIJW-MRVPVSSYSA-N
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Description

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral compound with a piperidine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and an appropriate amino alcohol precursor.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism by which (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-amino-3-(piperidin-1-yl)propan-2-ol: A similar compound without the chiral center, which may exhibit different chemical and biological properties.

Uniqueness

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-1-amino-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2/t8-/m1/s1

InChI Key

VOQTZJYNVJFIJW-MRVPVSSYSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H](CN)O

Canonical SMILES

C1CCN(CC1)CC(CN)O

Origin of Product

United States

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